molecular formula C14H13N7O4 B11486991 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486991
M. Wt: 343.30 g/mol
InChI Key: IUUCIUAYRAEZSR-UHFFFAOYSA-N
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Description

3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a nitro group, a pyrazole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The nitro group is introduced into the pyrazole ring through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final compound is obtained by coupling the nitro-substituted pyrazole with the oxadiazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the oxadiazole ring.

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as oxides or hydroxylated products.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and electronic properties.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The nitro group and heterocyclic rings can facilitate binding to these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-triazole-5-carboxamide
  • 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-thiadiazole-5-carboxamide

Uniqueness

3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(pyridin-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to triazole and thiadiazole analogs

Properties

Molecular Formula

C14H13N7O4

Molecular Weight

343.30 g/mol

IUPAC Name

3-[(4-nitropyrazol-1-yl)methyl]-N-(2-pyridin-2-ylethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H13N7O4/c22-13(16-6-4-10-3-1-2-5-15-10)14-18-12(19-25-14)9-20-8-11(7-17-20)21(23)24/h1-3,5,7-8H,4,6,9H2,(H,16,22)

InChI Key

IUUCIUAYRAEZSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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